4-iodo-N-(4-methoxybenzyl)benzamide
Description
4-Iodo-N-(4-methoxybenzyl)benzamide is a benzamide derivative characterized by a 4-iodine substitution on the benzoyl ring and a 4-methoxybenzyl group attached to the amide nitrogen. The iodine atom at the para position enhances its utility in radioiodination for imaging applications, while the 4-methoxybenzyl group may influence solubility and receptor binding .
Properties
IUPAC Name |
4-iodo-N-[(4-methoxyphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO2/c1-19-14-8-2-11(3-9-14)10-17-15(18)12-4-6-13(16)7-5-12/h2-9H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKQFLJCBGPSSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares 4-iodo-N-(4-methoxybenzyl)benzamide with structurally related benzamides, highlighting key differences in substituents, molecular weights, and physical properties:
Key Observations :
- Electronic Effects : The 4-methoxybenzyl group in the target compound increases electron density at the amide nitrogen compared to the electron-withdrawing nitro group in 4MNB . This may enhance stability in acidic conditions.
- Solubility: The 4-methoxybenzyl group likely improves aqueous solubility relative to non-polar substituents like phenethyl () or methylphenyl () groups .
Crystallographic and Computational Insights
- Crystal Packing : Mercury software () reveals that para-substituted benzamides (e.g., 4MNB) often exhibit π-π stacking between aromatic rings, which may stabilize crystalline forms .
- Intermolecular Interactions : The 4-methoxy group participates in hydrogen bonding with adjacent molecules, as seen in N-(4-methoxybenzyl) derivatives () .
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